molecular formula C7H13N3Si B2410942 5-Trimethylsilylpyrazin-2-amine CAS No. 2377035-16-8

5-Trimethylsilylpyrazin-2-amine

Cat. No.: B2410942
CAS No.: 2377035-16-8
M. Wt: 167.287
InChI Key: MLQXCIIHGMWKBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Trimethylsilylpyrazin-2-amine: is a chemical compound with the molecular formula C7H13N3Si. It is a derivative of pyrazine, a heterocyclic aromatic organic compound, and features a trimethylsilyl group attached to the pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Trimethylsilylpyrazin-2-amine typically involves the introduction of a trimethylsilyl group to a pyrazine derivative. One common method is the reaction of pyrazin-2-amine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 5-Trimethylsilylpyrazin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyrazine derivatives, while coupling reactions can produce complex organic molecules with extended conjugation .

Scientific Research Applications

Chemistry: 5-Trimethylsilylpyrazin-2-amine is used as a building block in organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It can serve as a precursor for the synthesis of bioactive molecules, including potential drug candidates .

Industry: In the chemical industry, this compound is used in the development of new materials and as an intermediate in the production of specialty chemicals .

Mechanism of Action

The mechanism of action of 5-Trimethylsilylpyrazin-2-amine is primarily related to its ability to participate in various chemical reactions. The trimethylsilyl group can act as a protecting group, stabilizing reactive intermediates during synthesis. Additionally, the pyrazine ring can interact with biological targets, potentially modulating their activity through binding interactions .

Properties

IUPAC Name

5-trimethylsilylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3Si/c1-11(2,3)7-5-9-6(8)4-10-7/h4-5H,1-3H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLQXCIIHGMWKBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=NC=C(N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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